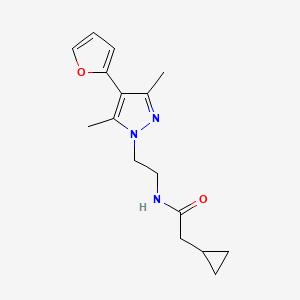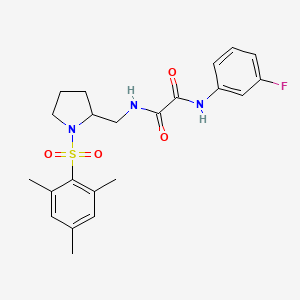
N1-(3-氟苯基)-N2-((1-(间甲苯磺酰基)吡咯烷-2-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a small molecule inhibitor that targets a specific protein called bromodomain-containing protein 4 (BRD4), which plays a key role in cancer cell growth and proliferation.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as N’-(3-fluorophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a drug candidate . The presence of the pyrrolidine ring, known for its versatility in drug design, allows for the exploration of various biological activities. Researchers are investigating its potential as an anti-inflammatory and analgesic agent .
Cancer Research
The compound’s unique structure, particularly the fluorophenyl and mesitylsulfonyl groups, makes it a promising candidate for anticancer studies . These groups can enhance the compound’s ability to interact with specific cancer cell targets, potentially leading to the development of new chemotherapeutic agents .
Neuropharmacology
In neuropharmacology, this compound is being studied for its potential effects on the central nervous system . Its ability to cross the blood-brain barrier and interact with neural receptors makes it a candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Antimicrobial Research
Given the increasing resistance to existing antibiotics, this compound is being explored for its antimicrobial properties . Its unique chemical structure may offer new mechanisms of action against bacterial and fungal infections , providing a basis for developing new antibiotics .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the synthesis of novel compounds with potential applications in different fields .
Biochemical Studies
Researchers are also using this compound in biochemical studies to understand its interaction with enzymes and proteins . These studies can provide insights into the compound’s mechanism of action and help in the design of more effective enzyme inhibitors .
Material Science
In material science, the compound’s unique properties are being leveraged to develop new materials with specific characteristics. For example, its stability and reactivity can be utilized in creating polymers and nanomaterials for various industrial applications .
Environmental Science
Lastly, this compound is being studied for its potential applications in environmental science . Its ability to degrade under certain conditions makes it a candidate for developing biodegradable materials and environmental remediation agents .
属性
IUPAC Name |
N'-(3-fluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDQLYGIDAWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

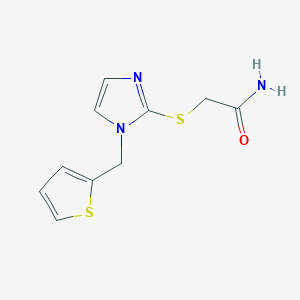
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)
![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

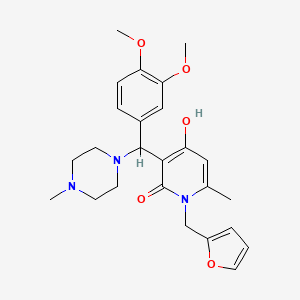
![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)
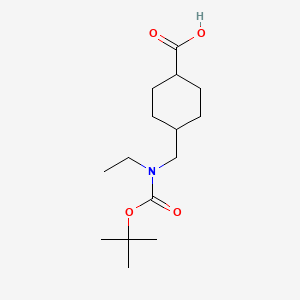
![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)
![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)
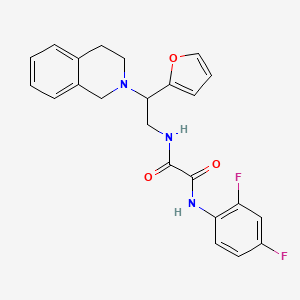
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)
![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)
